1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride
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Description
1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride is a useful research compound. Its molecular formula is C15H17ClN2O and its molecular weight is 276.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Functionalization
- Pyrazole derivatives have been synthesized through reactions involving acid chlorides, showcasing the versatility of pyrazole compounds in organic synthesis. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of corresponding amides and imidazo[4,5-b] pyridine derivatives, indicating a pathway for the functionalization of pyrazole rings (Yıldırım et al., 2005).
Catalytic Applications
- Ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes, including pyrazole derivatives, have been prepared, demonstrating catalytic activities in hydrogen transfer reactions. This suggests the potential for pyrazole compounds in catalysis (Cheng et al., 2009).
Antimicrobial and Antioxidant Properties
- Some pyrazole scaffolds have shown antimicrobial and antioxidant activities, indicating their potential as therapeutic agents. For instance, a class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds exhibited significant antimicrobial and antioxidant effects, highlighting the bioactive potential of pyrazole derivatives (Rangaswamy et al., 2017).
Structural and Mechanistic Insights
- The structure and reactions of pyrazole compounds have been extensively studied, including their hydrogen bonding patterns and reaction mechanisms. For example, the study of intramolecular hydrogen bonding in dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN2)cobalt(II) revealed how ligand steric bulk influences hydrogen bonding motifs, providing insights into the design of pyrazole-based ligands (Guzei et al., 2010).
Properties
IUPAC Name |
2-benzyl-5-tert-butylpyrazole-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-15(2,3)13-9-12(14(16)19)18(17-13)10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQKPPPBCMZVMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384062 |
Source
|
Record name | 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160233-29-4 |
Source
|
Record name | 3-(1,1-Dimethylethyl)-1-(phenylmethyl)-1H-pyrazole-5-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160233-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 160233-29-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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